
3,3-Difluoro-7-(trifluoromethyl)-2,3-dihydro-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Difluor-7-(Trifluormethyl)-2,3-dihydro-4H-1-benzopyran-4-on: ist eine fluorierte organische Verbindung, die zur Klasse der Benzopyranderivate gehört. Diese Verbindung zeichnet sich durch das Vorhandensein von Difluor- und Trifluormethylgruppen aus, die ihr einzigartige chemische und physikalische Eigenschaften verleihen.
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von 3,3-Difluor-7-(Trifluormethyl)-2,3-dihydro-4H-1-benzopyran-4-on beinhaltet in der Regel mehrstufige organische Reaktionen. Eine gängige Methode beinhaltet die Reaktion geeigneter Ausgangsmaterialien unter kontrollierten Bedingungen, um die Difluor- und Trifluormethylgruppen einzuführen. Zum Beispiel kann die Herstellung die Verwendung von Fluorierungsmitteln wie Kaliumfluorid oder Silberdifluorid in Lösungsmitteln wie Acetonitril oder Dichlormethan umfassen .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Skalierung der Labor-Synthesemethoden beinhalten. Dies umfasst die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten, sowie die Implementierung von Sicherheitsmaßnahmen zur Handhabung der reaktiven Fluorierungsmittel. Die Verwendung von kontinuierlichen Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Sicherheit des Produktionsprozesses verbessern.
Chemische Reaktionsanalyse
Arten von Reaktionen
3,3-Difluor-7-(Trifluormethyl)-2,3-dihydro-4H-1-benzopyran-4-on kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in Alkohole oder Alkane umwandeln.
Substitution: Die Fluoratome können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile für Substitutionsreaktionen. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und inerten Atmosphären durchgeführt, um unerwünschte Nebenreaktionen zu vermeiden .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann die Oxidation beispielsweise Carbonsäuren liefern, während die Reduktion Alkohole erzeugen könnte. Substitutionsreaktionen können eine Vielzahl von funktionellen Gruppen einführen, was zu einer vielfältigen Palette von Derivaten führt.
Wissenschaftliche Forschungsanwendungen
3,3-Difluor-7-(Trifluormethyl)-2,3-dihydro-4H-1-benzopyran-4-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Biologie: Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Untersuchung von Enzymwechselwirkungen und Rezeptorbindungen.
Industrie: Es kann bei der Entwicklung von fortschrittlichen Materialien mit spezifischen Eigenschaften verwendet werden, wie z. B. hoher thermischer Stabilität und Beständigkeit gegen chemische Zersetzung.
Wirkmechanismus
Der Wirkmechanismus von 3,3-Difluor-7-(Trifluormethyl)-2,3-dihydro-4H-1-benzopyran-4-on beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Das Vorhandensein von Fluoratomen verstärkt seine Bindungsaffinität und Selektivität, was es zu einem potenten Inhibitor oder Aktivator spezifischer biologischer Pfade macht. Die genauen molekularen Zielstrukturen und Pfade, die beteiligt sind, hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab .
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Difluoro-7-(trifluoromethyl)-2,3-dihydro-4H-1-benzopyran-4-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Wissenschaftliche Forschungsanwendungen
3,3-Difluoro-7-(trifluoromethyl)-2,3-dihydro-4H-1-benzopyran-4-one has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 3,3-Difluoro-7-(trifluoromethyl)-2,3-dihydro-4H-1-benzopyran-4-one involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a potent inhibitor or activator of specific biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3,3-Difluor-7-(Trifluormethyl)-2H-chromen-4-on: Eine strukturell ähnliche Verbindung mit geringfügigen Variationen in der Ringstruktur.
4,4-Difluorcyclohexanamin: Eine weitere fluorierte Verbindung mit unterschiedlichen funktionellen Gruppen und Anwendungen.
Einzigartigkeit
3,3-Difluor-7-(Trifluormethyl)-2,3-dihydro-4H-1-benzopyran-4-on ist aufgrund seiner spezifischen Kombination aus Difluor- und Trifluormethylgruppen einzigartig, die ihm besondere chemische Eigenschaften verleihen. Diese Eigenschaften machen es in der pharmazeutischen Chemie besonders wertvoll für die Entwicklung von Medikamenten mit verbesserter Wirksamkeit und Selektivität.
Eigenschaften
CAS-Nummer |
920334-50-5 |
|---|---|
Molekularformel |
C10H5F5O2 |
Molekulargewicht |
252.14 g/mol |
IUPAC-Name |
3,3-difluoro-7-(trifluoromethyl)-2H-chromen-4-one |
InChI |
InChI=1S/C10H5F5O2/c11-9(12)4-17-7-3-5(10(13,14)15)1-2-6(7)8(9)16/h1-3H,4H2 |
InChI-Schlüssel |
VYUQVIYLPGOUCM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(=O)C2=C(O1)C=C(C=C2)C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2S)-5-Oxomorpholin-2-yl]phenyl methanesulfonate](/img/structure/B12636497.png)
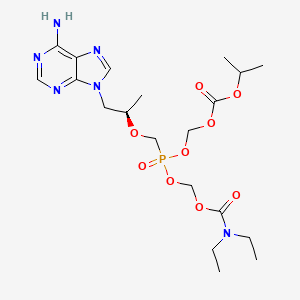
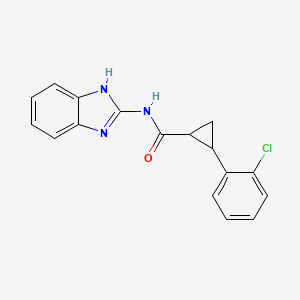
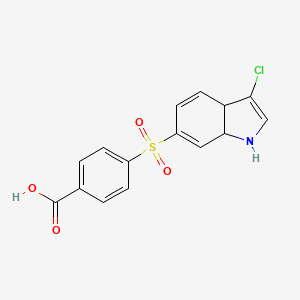

![Ethyl 2-(6-chlorobenzo[D]oxazol-2-YL)acetate](/img/structure/B12636525.png)
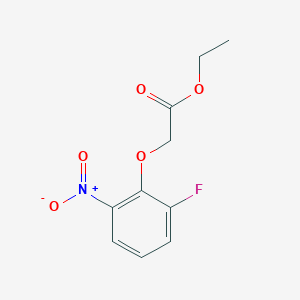
![N-Benzyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea](/img/structure/B12636538.png)
![2-({1-[3-(Trifluoromethyl)phenyl]but-3-en-1-yl}amino)phenol](/img/structure/B12636540.png)
![8-(3-Chlorophenyl)-6-ethyl-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B12636554.png)
![N-(4-{[5-(3-hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide](/img/structure/B12636562.png)
![N-[4-(4-bromophenyl)butan-2-yl]acetamide](/img/structure/B12636563.png)
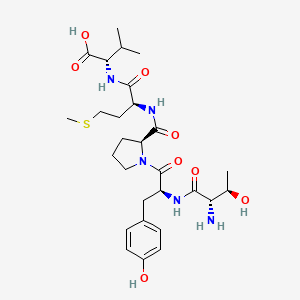
![1H-Pyrazole-3-carboxamide, N-[3-[(6R)-8-amino-3-cyano-5,6-dihydro-6-methylimidazo[1,2-a]pyrazin-6-yl]-4-fluorophenyl]-1-(difluoromethyl)-](/img/structure/B12636571.png)
